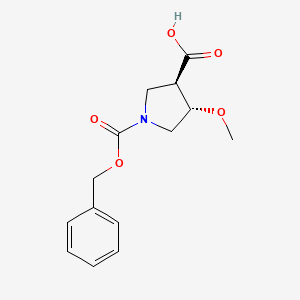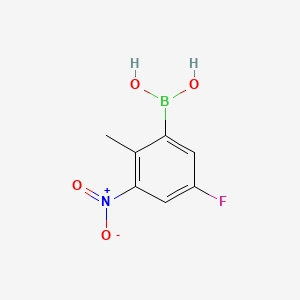![molecular formula C9H15N3 B13466105 N-[(1-methyl-1H-imidazol-2-yl)methyl]cyclobutanamine CAS No. 1248731-71-6](/img/structure/B13466105.png)
N-[(1-methyl-1H-imidazol-2-yl)methyl]cyclobutanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(1-methyl-1H-imidazol-2-yl)methyl]cyclobutanamine is a compound that features a cyclobutanamine moiety linked to a 1-methyl-1H-imidazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-methyl-1H-imidazol-2-yl)methyl]cyclobutanamine can be achieved through several methods. One common approach involves the reaction of 1-methyl-1H-imidazole with cyclobutanamine under specific conditions. The reaction typically requires a catalyst and may involve steps such as alkylation or amination to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods may be employed to scale up the production process efficiently .
化学反应分析
Types of Reactions
N-[(1-methyl-1H-imidazol-2-yl)methyl]cyclobutanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.
Substitution: Substitution reactions can introduce different functional groups into the molecule, modifying its reactivity and applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-[(1-methyl-1H-imidazol-2-yl)methyl]cyclobutanone, while substitution reactions can produce a variety of derivatives with different functional groups .
科学研究应用
N-[(1-methyl-1H-imidazol-2-yl)methyl]cyclobutanamine has several scientific research applications:
作用机制
The mechanism of action of N-[(1-methyl-1H-imidazol-2-yl)methyl]cyclobutanamine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
相似化合物的比较
Similar Compounds
Similar compounds include other imidazole derivatives such as 1-methylimidazole, 2-methylimidazole, and 4-methylimidazole. These compounds share structural similarities but differ in their chemical and biological properties .
Uniqueness
N-[(1-methyl-1H-imidazol-2-yl)methyl]cyclobutanamine is unique due to the presence of both the cyclobutanamine and imidazole moieties, which confer distinct reactivity and potential applications. Its unique structure allows for specific interactions with biological targets, making it a valuable compound for research and development.
属性
CAS 编号 |
1248731-71-6 |
|---|---|
分子式 |
C9H15N3 |
分子量 |
165.24 g/mol |
IUPAC 名称 |
N-[(1-methylimidazol-2-yl)methyl]cyclobutanamine |
InChI |
InChI=1S/C9H15N3/c1-12-6-5-10-9(12)7-11-8-3-2-4-8/h5-6,8,11H,2-4,7H2,1H3 |
InChI 键 |
KCLRYVHEQBFJIM-UHFFFAOYSA-N |
规范 SMILES |
CN1C=CN=C1CNC2CCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


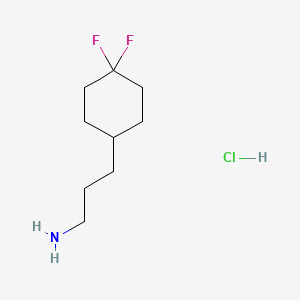
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3,3-trifluoro-2-methylpropanoic acid](/img/structure/B13466050.png)

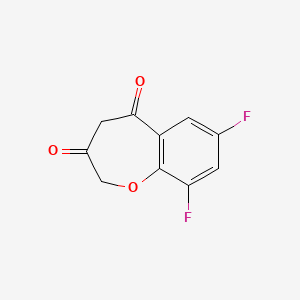
![Lithium(1+) 6-bromo-8-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13466061.png)

![{4-Phenyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol](/img/structure/B13466080.png)
![Tert-butyl 1-(2-aminoethyl)-2-azabicyclo[3.1.1]heptane-2-carboxylate](/img/structure/B13466094.png)
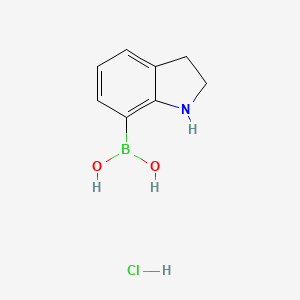
![4-{[(1S)-2-(4-benzoylphenyl)-1-carboxyethyl]carbamoyl}butanoic acid](/img/structure/B13466098.png)
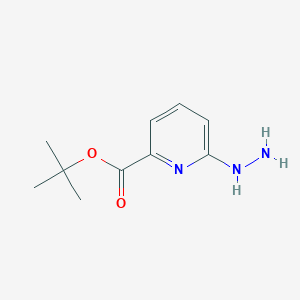
![5-Methyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13466113.png)
